Combretastatin A4

Overview

Description

Mechanism of Action

Target of Action

Combretastatin A4 primarily targets tubulin , a protein that plays a crucial role in cell division . By binding to tubulin, this compound inhibits its polymerization, thereby disrupting the formation of microtubules .

Mode of Action

The mode of action of this compound involves its binding to tubulin, leading to cytoskeletal and morphological changes in endothelial cells . This interaction disrupts the normal function of tubulin, which is essential for cell division and the maintenance of cell shape .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tubulin polymerization pathway . By inhibiting this pathway, this compound disrupts the formation of microtubules, structures that are essential for cell division and intracellular transport .

Pharmacokinetics

this compound phosphate, a water-soluble prodrug of this compound, is often used in preclinical and clinical trials . The body can rapidly metabolize this prodrug to this compound . The pharmacokinetic profiles of this compound and its prodrug in rats after intravenous injection were best described by a two-compartment model .

Result of Action

The result of this compound’s action is the disruption of tumor blood flow, leading to rapid vascular collapse and tumor necrosis . It increases endothelial cell permeability while inhibiting endothelial cell migration and capillary tube formation, predominantly through disruption of the VE-cadherin/β-catenin/Akt signaling pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, nano-based formulations of this compound phosphate exhibit several advantages, including improved low water solubility, prolonged circulation, drug targeting properties, enhanced efficiency, as well as fewer side effects . These formulations can enhance the stability and efficacy of this compound in different environments .

Biochemical Analysis

Biochemical Properties

Combretastatin A4 plays a crucial role in biochemical reactions, particularly as an inhibitor of the polymerization process of microtubules in tubulins . This disruption causes mitotic arrest, which can lead to cell death, particularly in rapidly dividing cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the normal function of microtubules, which are essential for cell division . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the colchicine binding site on tubulin, inhibiting its polymerization . This binding disrupts the normal structure and function of microtubules, leading to cell cycle arrest and apoptosis .

Metabolic Pathways

This compound is involved in significant metabolic pathways, particularly those involving tubulin. It interacts with tubulin, disrupting its normal polymerization process . This disruption can affect metabolic flux and metabolite levels within cells .

Transport and Distribution

It is known to interact with tubulin, which may play a role in its localization and accumulation within cells .

Subcellular Localization

Given its interaction with tubulin, it is likely that it localizes to areas of the cell where microtubules are abundant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Combretastatin A4 can be synthesized through various methods. One common synthetic route involves the use of triethylamine and acetic anhydride at 120°C for 30 minutes under microwave conditions . Another method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and respective halides in toluene at 100°C for 24 hours . Additionally, N,N′-dicyclohexylcarbodiimide (DCC) and 4-pyrrolidinopyridine (PPy) can be used with p-toluenesulfonic acid (p-TSA) and respective alcohols in dichloromethane at 0°C to room temperature for 24 hours .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as mentioned above. The scalability of these methods allows for the production of significant quantities of the compound for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions: Combretastatin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, acetic anhydride, DBU, DCC, PPy, and p-TSA . Reaction conditions typically involve elevated temperatures and specific solvents such as toluene and dichloromethane .

Major Products: The major products formed from these reactions include various analogs of this compound, which are studied for their enhanced anti-tumor properties .

Scientific Research Applications

Combretastatin A4 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying tubulin polymerization inhibitors . In biology, it is studied for its effects on cell division and its potential to disrupt the blood supply to tumors . In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in targeting tumor vasculature . Additionally, it has applications in the pharmaceutical industry for the development of new anti-cancer drugs .

Comparison with Similar Compounds

These compounds share similar structures but differ in their specific chemical properties and biological activities . Combretastatin A4 is unique in its potent anti-tumor activity and its ability to disrupt tumor vasculature . Similar compounds include combretastatin A1, combretastatin A2, and combretastatin A3, which also exhibit anti-tumor properties but with varying degrees of potency .

Biological Activity

Combretastatin A4 (CA4) is a potent natural compound known for its significant biological activity, particularly in the context of cancer treatment. It functions primarily as an anti-vascular agent, disrupting microtubule polymerization in endothelial cells, which leads to vascular shutdown and subsequent tumor necrosis. This article explores the biological activity of CA4, including its mechanisms of action, structure-activity relationships, and clinical implications.

Tubulin Binding and Microtubule Disruption

CA4 binds to the colchicine site on tubulin with high affinity, inhibiting microtubule polymerization. This action is crucial for its anti-tumor effects, as it leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Studies indicate that CA4 induces G0/G1 phase arrest in various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .

Antivascular Properties

The compound's antivascular effects are particularly notable. CA4P (the phosphate prodrug of CA4) has been shown to cause reversible vascular shutdown in established tumors by selectively targeting proliferating endothelial cells. This results in increased permeability and disruption of vascular endothelial-cadherin (VE-cadherin) signaling pathways, leading to rapid regression of tumor neovessels .

Structure-Activity Relationship (SAR)

The biological activity of CA4 is influenced by its chemical structure. The compound consists of two phenyl rings linked by an ethylene bridge, with specific functional groups critical for its efficacy. For instance, the cis-configuration of the double bond and the presence of a 3,4,5-trimethoxy group on one ring are essential for its activity .

Comparison of this compound and Its Analogues

| Compound | Binding Affinity (kcal/mol) | Antitumor Activity | Notes |

|---|---|---|---|

| This compound | -7.1 | High | Strong inhibitor of tubulin polymerization |

| CA4P | -7.2 | Moderate | Prodrug form; induces vascular shutdown |

| CA1P | -7.0 | Higher than CA4 | Greater antitumor effect at equal doses |

| Doxorubicin | -7.2 | Very High | Better cell line inhibition compared to CA analogues |

Clinical Studies

Numerous clinical trials have evaluated the efficacy of CA4P in treating various cancers. In a Phase I trial involving patients with advanced solid tumors, CA4P was administered intravenously, demonstrating a favorable safety profile and some instances of disease stabilization . Notably, pharmacokinetic studies revealed that doses as low as 52 mg/m² could significantly reduce tumor perfusion without severe toxicity .

Case Studies

-

Case Study: Anaplastic Thyroid Cancer

In patients with anaplastic thyroid cancer, treatment with CA4P resulted in rapid tumor necrosis due to vascular collapse. Imaging studies indicated significant changes in tumor perfusion following administration . -

Case Study: Solid Tumors

Patients receiving escalating doses of CA4P showed varying degrees of response, with some achieving stable disease for extended periods. Dynamic contrast-enhanced MRI was used to assess changes in blood flow, confirming the compound's antivascular effects .

Properties

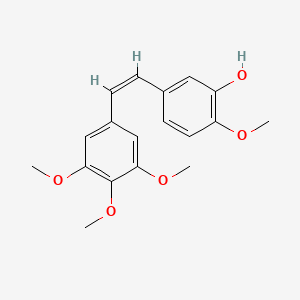

IUPAC Name |

2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXBOLULGPECHP-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025983 | |

| Record name | 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117048-59-6 | |

| Record name | Combretastatin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117048-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Combretastatin A-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117048596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Combretastatin A4 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Combretastatin A4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxy-3'-hydroxy-4'-methoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Combretastatin A4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COMBRESTATIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16U6OP69RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.